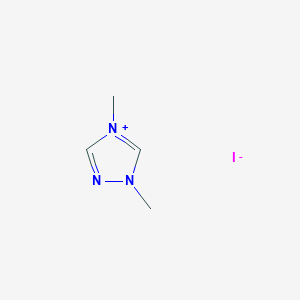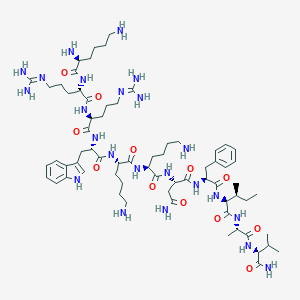
6-Cyano-2-ethyl-4-quinolone
Overview
Description
6-Cyano-2-ethyl-4-quinolone (CEQ) is a heterocyclic organic compound with a molecular formula of C13H10N2O. It is a yellow crystalline powder with a melting point of 174-176°C. CEQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 6-Cyano-2-ethyl-4-quinolone is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. 6-Cyano-2-ethyl-4-quinolone has also been shown to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
6-Cyano-2-ethyl-4-quinolone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells. 6-Cyano-2-ethyl-4-quinolone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 6-Cyano-2-ethyl-4-quinolone has been shown to have antioxidant properties.
Advantages And Limitations For Lab Experiments
6-Cyano-2-ethyl-4-quinolone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 6-Cyano-2-ethyl-4-quinolone has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for the study of 6-Cyano-2-ethyl-4-quinolone. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as an anticancer agent. Additionally, the development of new synthesis methods for 6-Cyano-2-ethyl-4-quinolone could lead to improved yields and lower costs. Finally, further studies are needed to fully understand the mechanism of action of 6-Cyano-2-ethyl-4-quinolone.
Conclusion:
In conclusion, 6-Cyano-2-ethyl-4-quinolone is a heterocyclic organic compound with potential applications in various scientific fields. It can be synthesized using several methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. 6-Cyano-2-ethyl-4-quinolone has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 6-Cyano-2-ethyl-4-quinolone and to investigate its potential use as an anticancer agent.
Synthesis Methods
6-Cyano-2-ethyl-4-quinolone can be synthesized using a variety of methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline and glycerol with a mixture of sulfuric acid and nitrobenzene. The Friedlander synthesis involves the reaction of aniline and a ketone in the presence of an acid catalyst. The Hantzsch synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst.
Scientific Research Applications
6-Cyano-2-ethyl-4-quinolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 6-Cyano-2-ethyl-4-quinolone has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-ethyl-4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-9-6-12(15)10-5-8(7-13)3-4-11(10)14-9/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFGCBPFMAWMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437481 | |
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-4-oxo-1H-quinoline-6-carbonitrile | |
CAS RN |
135016-07-8 | |
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















